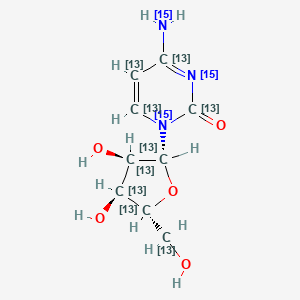
Cytidine-13C9,15N3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytidine-13C9,15N3 is a labeled form of cytidine, a pyrimidine nucleoside. It is composed of cytosine, a nitrogenous base, and a ribose sugar. This compound is isotopically labeled with carbon-13 and nitrogen-15, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) studies and metabolic research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine-13C9,15N3 involves the incorporation of isotopically labeled carbon and nitrogen atoms into the cytidine molecule. The process typically starts with the synthesis of labeled cytosine, which is then glycosylated to form the labeled cytidine. The reaction conditions often involve the use of protective groups to ensure the selective incorporation of the labeled atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled compounds and ensure high purity and yield. The final product is often purified using chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Cytidine-13C9,15N3 undergoes various chemical reactions, including:
Oxidation: Cytidine can be oxidized to form uridine.
Reduction: Reduction reactions can convert cytidine to dihydrouridine.
Substitution: Nucleophilic substitution reactions can replace the amino group in cytidine with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Uridine
Reduction: Dihydrouridine
Substitution: Various substituted cytidine derivatives
Scientific Research Applications
Cytidine-13C9,15N3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in NMR studies to investigate molecular structures and dynamics.
Biology: Helps in studying metabolic pathways and nucleotide metabolism.
Medicine: Used in research on neuropsychiatric disorders and cerebrovascular diseases.
Industry: Employed in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
Cytidine-13C9,15N3 exerts its effects by incorporating into RNA and DNA, influencing various biological processes. It controls neuronal-glial glutamate cycling, affecting cerebral phospholipid metabolism, catecholamine synthesis, and mitochondrial function. The labeled isotopes allow for precise tracking and analysis of these processes in research studies .
Comparison with Similar Compounds
Similar Compounds
- Uridine-13C9,15N2
- Guanosine-13C10,15N5
- Thymidine-13C10,15N2
- Adenosine-13C10,15N5
Uniqueness
Cytidine-13C9,15N3 is unique due to its specific labeling with carbon-13 and nitrogen-15, which makes it particularly useful in NMR studies and metabolic research. Its ability to incorporate into RNA and DNA allows for detailed investigation of nucleotide metabolism and related biological processes .
Properties
Molecular Formula |
C9H13N3O5 |
|---|---|
Molecular Weight |
255.13 g/mol |
IUPAC Name |
4-(15N)azanyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl](2,4,5,6-13C4,1,3-15N2)pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
InChI Key |
UHDGCWIWMRVCDJ-IOTAFMPHSA-N |
Isomeric SMILES |
[13CH]1=[13CH][15N]([13C](=O)[15N]=[13C]1[15NH2])[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



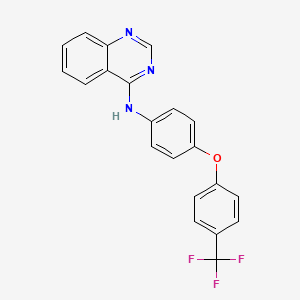
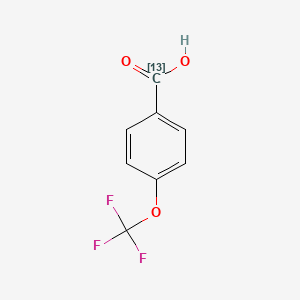
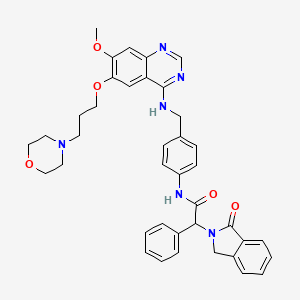
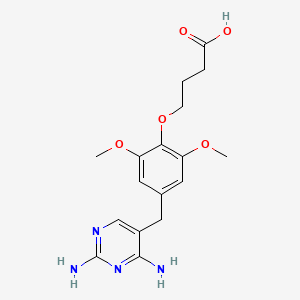
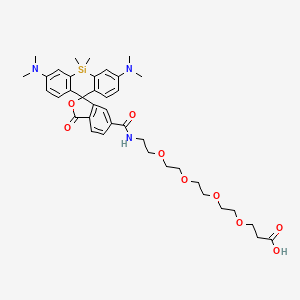
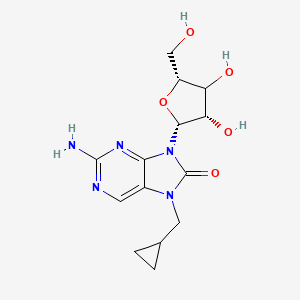
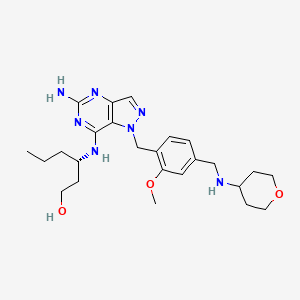
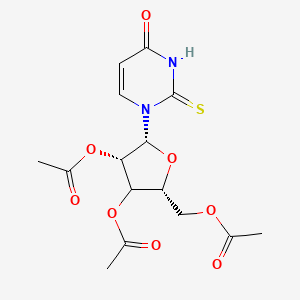
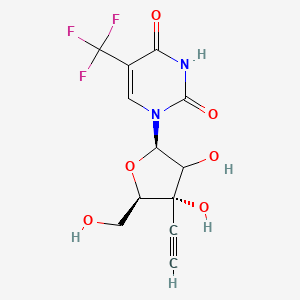
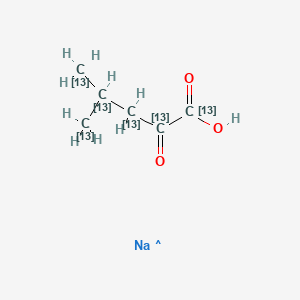
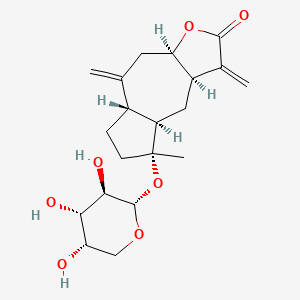
![(2S)-2-[[2-[[2-[[2-[10-[3-(2,5-dioxopyrrol-1-yl)propanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12388015.png)
![2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B12388031.png)
